molecular formula C6H9N3O B13028716 1-(2-Aminoethyl)pyrimidin-2(1H)-one

1-(2-Aminoethyl)pyrimidin-2(1H)-one

Cat. No.: B13028716
M. Wt: 139.16 g/mol
InChI Key: KGMGVOWCSQUUDN-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)pyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidine ring with an aminoethyl substituentPyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)pyrimidin-2(1H)-one typically involves the reaction of pyrimidine derivatives with aminoethyl groups under controlled conditions. One common method includes the condensation of 2-chloropyrimidine with ethylenediamine, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminoethyl)pyrimidin-2(1H)-one is unique due to its specific combination of the pyrimidine ring and aminoethyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(2-aminoethyl)pyrimidin-2-one

InChI

InChI=1S/C6H9N3O/c7-2-5-9-4-1-3-8-6(9)10/h1,3-4H,2,5,7H2

InChI Key

KGMGVOWCSQUUDN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1)CCN

Origin of Product

United States

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